molecular formula C12H15N3O2 B1491303 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098010-51-4

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No. B1491303
CAS RN: 2098010-51-4
M. Wt: 233.27 g/mol
InChI Key: UASQIMPOTCDJML-UHFFFAOYSA-N
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Description

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, also known as CPAA, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including drugs, polymers additives, and dyes. CPAA has also been used in the synthesis of polymers-supported catalysts, as well as in the synthesis of polymers-supported organometallic complexes. CPAA is a versatile compound that can be used to synthesize a range of compounds with different properties.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Multicomponent Catalytic Synthesis : A novel approach to synthesize luminescent fused imidazole bicyclic acetic esters, featuring a core structure similar to the query compound, has been developed. This method utilizes a palladium iodide-catalyzed oxidative alkoxycarbonylation reaction under oxidative conditions, showing potential in creating biologically active principles with promising luminescent properties (Veltri et al., 2020).

Coordination Chemistry : The synthesis and characterization of polymeric and cyclotetrameric tin complexes with 2-(1H-imidazol-1-yl)acetates reveal different coordination modes, showcasing the structural versatility of imidazole-derived compounds in forming complex structures (Gan & Tang, 2011).

Biological Activities

Antioxidant and Antimicrobial Activity : Research has highlighted the synthesis of compounds related to the query chemical, demonstrating significant antioxidant and antimicrobial activities. These findings suggest potential applications in developing therapeutic agents (Umesha, Rai, & Harish Nayaka, 2009).

Anti-inflammatory Activity : A series of imidazo[1,2-a]pyrazine derivatives, similar to the query compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their therapeutic potential in inflammation-related disorders (Abignente et al., 1981).

Materials Science Applications

Fluorescent Sensors : Derivatives of the query compound have been utilized in the development of "turn on" fluorescent sensors for zinc ion detection, showcasing the application of such compounds in environmental monitoring and analytical chemistry (Gong et al., 2011).

properties

IUPAC Name

2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12(17)8-14-5-6-15-11(14)7-10(13-15)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQIMPOTCDJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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